TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE
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Overview
Description
TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE is a synthetic compound that belongs to the family of piperidine derivatives. It is commonly used in medicinal chemistry as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE can be synthesized through a regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione. The reaction involves the use of a wide variety of electrophiles, demonstrating the robustness of the procedure . For example, one method involves the reaction of tert-butyl 2,4-dioxopiperidine-1-carboxylate with lithium bis(trimethylsilyl)amide (LiHMDS) in dry tetrahydrofuran (THF) at -20°C under nitrogen .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include lithium bis(trimethylsilyl)amide (LiHMDS) for alkylation reactions and various oxidizing and reducing agents for other transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can produce γ-alkylated derivatives of the compound .
Scientific Research Applications
TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE is widely used in scientific research, particularly in medicinal chemistry. It serves as a building block for the synthesis of various bioactive molecules, which can be used in drug discovery and development. The compound’s versatility makes it valuable in the synthesis of complex organic molecules, including potential pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-Ethylpiperidine-2,4-dione: Shares a similar skeleton with TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE.
N-Boc-2,4-dioxopiperidine: Another related compound used in synthetic chemistry.
Uniqueness
This compound is unique due to its specific structure, which includes a tert-butyl carbamate (Boc) protecting group. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-8-7-13(10(15)6-9(8)14)11(16)17-12(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXSCLVWCAEWDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20739966 |
Source
|
Record name | tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20739966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845267-80-3 |
Source
|
Record name | tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20739966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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